molecular formula C8H11N3 B11757676 1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine

1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine

Katalognummer: B11757676
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: PYSKMRQSIPNLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine is a heterocyclic compound that features a fused ring system comprising a pyridine ring and a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with a diamine, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the diazepine ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    1H,2H,3H,4H,5H-pyrido[3,4-b]azepine: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.

    1H-pyrrolo[2,3-b]pyridine: A compound with a pyridine and pyrrole ring system, showing different biological activities.

Uniqueness: 1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These properties contribute to its distinct biological activities and potential as a lead compound in drug discovery .

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-e][1,4]diazepine

InChI

InChI=1S/C8H11N3/c1-2-9-5-7-6-10-3-4-11-8(1)7/h1-2,5,10-11H,3-4,6H2

InChI-Schlüssel

PYSKMRQSIPNLMG-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(CN1)C=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.